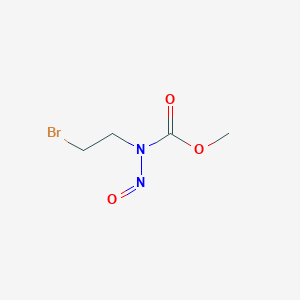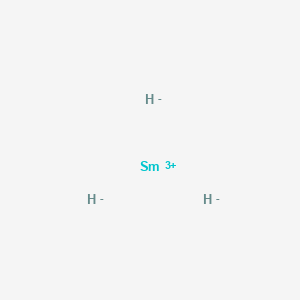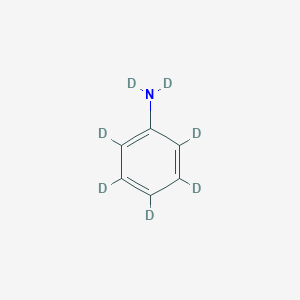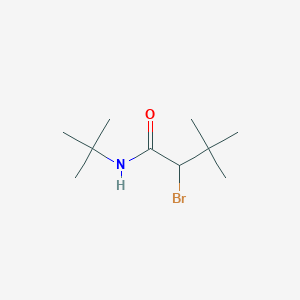
2-bromo-N-tert-butyl-3,3-dimethylbutanamide
Overview
Description
2-bromo-N-tert-butyl-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H20BrNO . It has a molecular weight of 250.17600 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (N-tert-butyl) and a 3,3-dimethylbutyl group .Physical And Chemical Properties Analysis
2-bromo-N-tert-butyl-3,3-dimethylbutanamide has a density of 1.173g/cm3 and a boiling point of 310.3ºC at 760mmHg . The compound has a flash point of 141.5ºC .Scientific Research Applications
Crystal and Molecular Structure Analysis : A study by Reibenspies, Talaty, and Yusoff (1997) analyzed the crystal and molecular structure of a derivative of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, contributing to the understanding of its physical properties (Reibenspies, Talaty, & Yusoff, 1997).
Nanoparticle Synthesis and Applications : Fischer, Baier, and Mecking (2013) utilized a compound structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide in the synthesis of nanoparticles. These particles exhibited high fluorescence emission, highlighting potential applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Reactivity and Chemical Transformation : Research by Breunig et al. (2013) explored the reactivity of phosphaboradibenzofulvene, which involves compounds related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide. This study is significant for understanding the chemical behavior of related compounds (Breunig et al., 2013).
Synthesis of Sterically Congested Acetic Acid Derivatives : Hegarty and O'neill (1993) investigated reactions involving similar compounds to synthesize congested acetic acid derivatives, which are valuable in various chemical syntheses (Hegarty & O'neill, 1993).
Organic Light-Emitting Diodes (OLEDs) Development : Danel et al. (2002) synthesized 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, for use in OLEDs. This research contributes to the development of more efficient and stable light-emitting materials (Danel et al., 2002).
properties
IUPAC Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXIPPQGIROOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383553 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
CAS RN |
14387-96-3 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



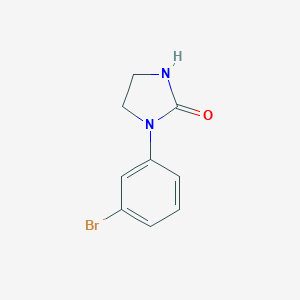
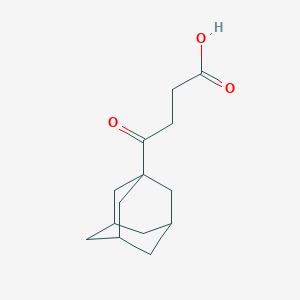
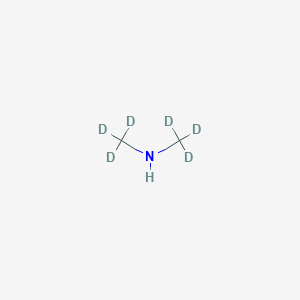
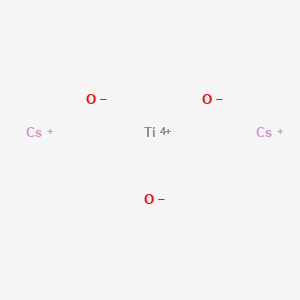
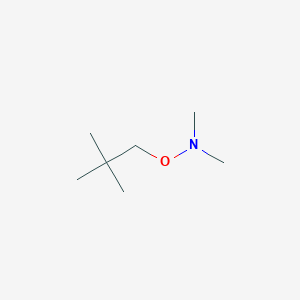
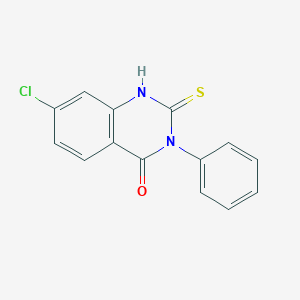
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
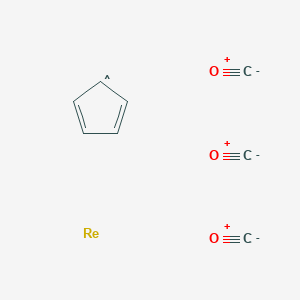
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
